N'-benzyl-N-(3-acetamidophenyl)ethanediamide
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Overview
Description
N’-(3-acetamidophenyl)-N-benzyloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a benzyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetamidophenyl)-N-benzyloxamide typically involves the reaction of 3-acetamidobenzoic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for N’-(3-acetamidophenyl)-N-benzyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(3-acetamidophenyl)-N-benzyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-acetamidophenyl)-N-benzyloxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, N’-(3-acetamidophenyl)-N-benzyloxamide is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N’-(3-acetamidophenyl)-N-benzyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the benzyloxamide moiety can engage in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-N-methylacetamide
- N-(3-acetamidophenyl)-N-phenylacetamide
- N-(3-acetamidophenyl)-N-ethylacetamide
Uniqueness
N’-(3-acetamidophenyl)-N-benzyloxamide is unique due to the presence of the benzyloxamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-benzyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSFJUOIFHJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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